2-Bromo-4-chloro-5-methylpyridine

Chemoselectivity Orthogonal cross-coupling Sequential functionalization

2-Bromo-4-chloro-5-methylpyridine (CAS 1033203-40-5) is a trisubstituted pyridine derivative bearing bromine at the 2-position, chlorine at the 4-position, and a methyl group at the 5-position on the pyridine ring. With a molecular formula of C₆H₅BrClN and a molecular weight of 206.47 g·mol⁻¹, this compound belongs to the class of mixed-halogen heteroaromatic building blocks that are widely employed as intermediates in medicinal chemistry, agrochemical development, and ligand synthesis.

Molecular Formula C6H5BrClN
Molecular Weight 206.47
CAS No. 1033203-40-5
Cat. No. B3026624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-methylpyridine
CAS1033203-40-5
Molecular FormulaC6H5BrClN
Molecular Weight206.47
Structural Identifiers
SMILESCC1=CN=C(C=C1Cl)Br
InChIInChI=1S/C6H5BrClN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
InChIKeyFHYOIILXEIWGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-methylpyridine (CAS 1033203-40-5): A Differentiated Dihalogenated Pyridine Building Block for Stepwise Synthesis


2-Bromo-4-chloro-5-methylpyridine (CAS 1033203-40-5) is a trisubstituted pyridine derivative bearing bromine at the 2-position, chlorine at the 4-position, and a methyl group at the 5-position on the pyridine ring [1]. With a molecular formula of C₆H₅BrClN and a molecular weight of 206.47 g·mol⁻¹, this compound belongs to the class of mixed-halogen heteroaromatic building blocks that are widely employed as intermediates in medicinal chemistry, agrochemical development, and ligand synthesis . The co-presence of two halogen atoms with intrinsically different reactivities toward metal-catalyzed cross-coupling (C–Br being significantly more labile toward oxidative addition than C–Cl) provides a strategic advantage for stepwise, orthogonal functionalization without requiring protecting-group manipulations [2].

Why 2-Bromo-4-chloro-5-methylpyridine Cannot Be Replaced by Generic Halopyridine Analogs in Multi-Step Synthetic Routes


Superficial substitution among bromo-chloro-methylpyridine regioisomers—compounds sharing the identical molecular formula C₆H₅BrClN—carries a high risk of synthetic route failure because the relative positioning of Br, Cl, and CH₃ substituents on the pyridine ring directly governs both the chemoselectivity order and the regiochemical outcome of sequential transformations [1]. In 2-bromo-4-chloro-5-methylpyridine, the C2–Br bond is electronically activated by the adjacent pyridine nitrogen for metal-catalyzed oxidative addition while the C4–Cl bond is comparatively inert under standard Suzuki or Buchwald–Hartwig conditions, enabling clean first-stage coupling at C2 with quantitative preservation of the C4–Cl handle [2]. In the regioisomeric 2-chloro-4-bromo-5-methylpyridine, this selectivity hierarchy is inverted: the C4–Br becomes the preferred coupling site, while C2–Cl is retained—yielding a fundamentally different intermediate after the first synthetic step [3]. Similarly, the 3-bromo-4-chloro-5-methylpyridine isomer places bromine at a meta position relative to nitrogen, substantially reducing its oxidative addition rate compared to the 2-position isomer and altering reaction timelines and catalyst loading requirements [4]. Generic single-halogen pyridines such as 2-bromo-5-methylpyridine or 2,4-dichloro-5-methylpyridine lack the differentiated dihalogen architecture entirely and therefore cannot support the same sequential orthogonal functionalization strategy [5].

Quantitative Differentiation Evidence: 2-Bromo-4-chloro-5-methylpyridine vs. Closest Analogs — A Procurement-Relevant Technical Comparison


Selective Reaction Order: C2-Br vs. C4-Cl Chemoselectivity Defines the Orthogonal Functionalization Advantage

The differential reactivity between C(sp²)–Br and C(sp²)–Cl bonds in 2-bromo-4-chloro-5-methylpyridine enables predictable staged coupling without protecting groups. Under standard Pd(0)-catalyzed Suzuki–Miyaura conditions, oxidative addition occurs overwhelmingly at the C2–Br bond while the C4–Cl bond remains intact. Experimental studies on mono-halopyridines demonstrate that bromopyridines react >10× faster than chloropyridines in oxidative addition with Pd(0) catalysts: 2-bromopyridine and 2-iodopyridine show comparable reactivity, both being ≫ faster than 2-chloropyridine and 2-fluoropyridine under identical nucleophilic substitution conditions [1]. In dedicated Suzuki coupling studies, the experimental yield order follows Br > I >> Cl, with DFT calculations independently predicting substantially lower activation barriers for C–Br versus C–Cl bond cleavage [2]. When applied to 2-bromo-4-chloro-5-methylpyridine, this reactivity gap means the first coupling can be executed at C2 with >95% chemoselectivity, leaving the C4–Cl available for a second, distinct transformation under adjusted conditions [3].

Chemoselectivity Orthogonal cross-coupling Sequential functionalization

C2-Br Bond Lability Advantage: Enhanced Oxidative Addition Kinetics at the 2-Position Versus Alternative Regioisomers

The 2-position of pyridine is electronically activated by the adjacent nitrogen atom, which withdraws electron density and lowers the energy barrier for oxidative addition of the C–Br bond to Pd(0). In the 3-bromo-4-chloro-5-methylpyridine regioisomer (CAS 1261786-46-2), the bromine resides at the 3-position (meta to nitrogen), where the electronic activation is substantially diminished. Experimental data on mono-halopyridines confirms this positional effect: Suzuki coupling yields follow the order C3 > C2, C4 for the bromo series, but critically, the C2 position benefits from the fastest oxidative addition kinetics due to the nitrogen inductive effect, even when overall yields are influenced by competing side reactions [1]. The 5-bromo-2-chloro-4-methylpyridine isomer (CAS 778611-64-6) places bromine at C5, again lacking the direct electronic activation of the 2-position. For procurement, 2-bromo-4-chloro-5-methylpyridine offers the most activated bromine site among all regioisomers sharing the C₆H₅BrClN formula, enabling coupling under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading) compared to the 3-bromo or 5-bromo variants [2].

Oxidative addition kinetics C–Br bond activation Positional reactivity

Physicochemical Property Differentiation: logP and Solubility Impact on Downstream Handling and Purification

The predicted logP of 2-bromo-4-chloro-5-methylpyridine is 2.81 (consensus logP = 2.63 across multiple computational methods), with an XLogP3 value of 2.87 as reported in authoritative databases . In contrast, the 2,4-dichloro analog (2,4-dichloro-5-methylpyridine, CAS 56961-78-5) has a computed XLogP3 of 2.8 [1]. While these logP values are numerically close, the molecular weight difference is substantial: 206.47 g·mol⁻¹ for the bromo-chloro compound versus 162.01 g·mol⁻¹ for the dichloro analog—a 27% mass increase that significantly affects chromatographic retention times, recrystallization behavior, and gravimetric handling in preparative-scale synthesis . The predicted aqueous solubility (LogS ESOL) of the target compound is −3.42 (approximately 0.078 mg/mL), classifying it as 'soluble' on the LogS scale, which is important for designing biphasic reaction conditions and extractive workup procedures . The PSA (topological polar surface area) is consistently reported as 12.89–12.9 Ų across databases, enabling reliable prediction of membrane permeability when the compound is incorporated into drug-like scaffolds [2]. For the 2-chloro-4-bromo-5-methylpyridine regioisomer, the molecular formula is identical, so molecular weight and elemental composition are indistinguishable; differentiation relies entirely on chromatographic and spectroscopic fingerprints (distinct InChI Key, SMILES, and NMR patterns) [3].

logP Aqueous solubility Chromatographic behavior

Biological Target Engagement: Documented p38α MAP Kinase Binding Affinity as an Intermediate-Derived Pharmacophore

2-Bromo-4-chloro-5-methylpyridine has been documented as a key structural component in the synthesis of p38α MAP kinase inhibitors—a therapeutically relevant target in inflammatory disease . BindingDB records affinity data for compounds derived from or structurally related to this scaffold: a pyridinyl-heterocycle inhibitor family incorporating the 2-bromo-4-chloro-5-methylpyridine core showed Kd = 3.30 nM against p38α MAPK by surface plasmon resonance, while another derivative in the same series demonstrated IC₅₀ = 2.40 μM (2,400 nM) in enzymatic inhibition assays [1][2]. Mechanistic studies indicate that the compound's interaction with p38α MAP kinase proceeds through the Suzuki–Miyaura cross-coupling pathway during inhibitor assembly, where the bromine at the 2-position serves as the primary coupling handle for introducing the pharmacophoric aryl/heteroaryl group . While the 2-chloro-4-bromo-5-methylpyridine regioisomer can also serve as a kinase inhibitor precursor, the different coupling site (C4 vs. C2) leads to structurally distinct final products with potentially different biological profiles [3]. The 3-bromo-4-chloro-5-methylpyridine isomer has been reported as an intermediate in herbicide and pesticide development rather than kinase inhibitor programs, illustrating divergent application spaces driven purely by halogen regiochemistry [4].

p38α MAP kinase Kinase inhibition Binding affinity

Commercial Availability and Purity Specification: Multi-Supplier Benchmarking Against Regioisomeric Analogs

2-Bromo-4-chloro-5-methylpyridine is commercially available from multiple global suppliers with standard purity specifications of 97% (Sigma-Aldrich/Synthonix, AKSci, Bidepharm) and 98% (Leyan, A&J Pharmtech) . Sigma-Aldrich lists the compound with 97% purity and specifies storage under inert atmosphere at 2–8 °C . In comparison, the 3-bromo-4-chloro-5-methylpyridine regioisomer is offered at a lower standard purity of 93–95% (Bidepharm: 93%; AKSci: 95%), reflecting its lesser commercial demand and potentially less optimized synthetic routes . The 2,4-dichloro-5-methylpyridine analog (CAS 56961-78-5) is listed as a liquid at 95% purity, with fundamentally different physical form and handling requirements [1]. The 5-bromo-2-chloro-4-methylpyridine isomer has been discontinued by Sigma-Aldrich, indicating potentially limited or unreliable long-term commercial supply for that specific regioisomer . Price benchmarking for the closely related 2-bromo-5-chloro-4-methylpyridine (AKSci) shows $62/1g and $244/5g, providing a procurement cost reference frame . The target compound benefits from broader supplier coverage (at least 6–8 active commercial vendors identified) compared to its regioisomers, which typically have 3–4 suppliers, reducing single-source supply risk [2].

Commercial availability Purity specification Supplier benchmarking

Identical Molecular Formula, Divergent Synthetic Outcomes: The Critical Distinction Between C₆H₅BrClN Regioisomers

At least five regioisomers share the identical molecular formula C₆H₅BrClN and molecular weight 206.47 g·mol⁻¹, yet each produces fundamentally different downstream products when subjected to the same reaction sequence. These isomers include: (a) 2-bromo-4-chloro-5-methylpyridine (CAS 1033203-40-5), (b) 2-chloro-4-bromo-5-methylpyridine (CAS not explicitly listed but commercially available), (c) 3-bromo-4-chloro-5-methylpyridine (CAS 1261786-46-2), (d) 2-bromo-5-chloro-4-methylpyridine (CAS 885267-40-3), and (e) 5-bromo-2-chloro-4-methylpyridine (CAS 778611-64-6) [1][2][3]. Each isomer possesses a unique InChI Key, ensuring unambiguous database identification: the target compound has InChI Key FHYOIILXEIWGCX-UHFFFAOYSA-N, while 4-bromo-2-chloro-5-methylpyridine (CAS 867279-13-8) has a distinct MDL Number MFCD11100650 (vs. MFCD11100651 for the target) . Critically, CAS number similarity poses a procurement hazard: 1033203-40-5 (target) vs. 1033203-31-4 (2-amino-4-chloro-5-methylpyridine)—a one-digit difference leading to a structurally unrelated compound with a free amino group at C2 instead of bromine . The practical consequence is that substituting one C₆H₅BrClN regioisomer for another—whether intentional or due to ordering error—redirects the entire synthetic sequence toward a different structural series, potentially wasting months of research effort. No analytical technique short of NMR or single-crystal X-ray diffraction can reliably distinguish these isomers in the absence of authentic reference standards, underscoring the critical importance of CAS-specific procurement with Certificate of Analysis verification .

Regioisomer differentiation CAS-specific procurement Synthetic route fidelity

Optimal Application Scenarios for 2-Bromo-4-chloro-5-methylpyridine Based on Quantified Differentiation Evidence


Stepwise Orthogonal Synthesis of Kinase Inhibitor Libraries via Sequential Suzuki Coupling at C2 Followed by C4 Functionalization

Medicinal chemistry programs targeting p38α MAP kinase or related serine/threonine kinases benefit from the C2-Br-first, C4-Cl-second orthogonal reactivity of 2-bromo-4-chloro-5-methylpyridine. The documented binding affinity of derived inhibitors (Kd = 3.30 nM) validates this scaffold for kinase drug discovery [1]. The methyl group at C5 provides additional steric and electronic tuning of the pyridine ring without introducing a third reactive handle. This application is uniquely served by the 2-bromo-4-chloro regioisomer; using the 2-chloro-4-bromo analog would invert the coupling sequence and produce a different substitution pattern on the final inhibitor [2].

Agrochemical Intermediate Synthesis Requiring Differentiated Halogen Handles for Sequential Derivatization

In herbicide and pesticide development, 2-bromo-4-chloro-5-methylpyridine serves as a platform for introducing two distinct aryl/heteroaryl groups in a controlled sequence. The >10-fold reactivity difference between C–Br and C–Cl bonds toward Pd-catalyzed coupling [3] eliminates the need for protecting-group strategies, reducing step count and improving overall yield in multi-step agrochemical syntheses. The 3-bromo-4-chloro isomer, by contrast, has been specifically cited for herbicide applications, suggesting that different regioisomers may access different agrochemical patent spaces [4]. Procurement of the correct isomer is therefore essential for freedom-to-operate considerations.

Heterocyclic Ligand Synthesis for Coordination Chemistry and Catalysis

The pyridine nitrogen in 2-bromo-4-chloro-5-methylpyridine provides a metal-coordination site, while the two differentiated halogens enable stepwise installation of donor arms for constructing polydentate ligands (e.g., bipyridines, terpyridines, or N,C-chelating ligands). The predicted logP of 2.63 (consensus) and PSA of 12.89 Ų inform the design of ligands with appropriate solubility profiles for homogeneous catalysis. The availability of the compound at 97–98% purity from multiple suppliers ensures reproducible ligand synthesis with minimal batch-to-batch variability.

Combinatorial Library Construction via Orthogonal Cross-Coupling for Parallel Medicinal Chemistry

The staged reactivity of C2–Br (fast, mild conditions) and C4–Cl (slower, requires adjusted conditions) makes 2-bromo-4-chloro-5-methylpyridine an ideal scaffold for parallel synthesis of diverse compound libraries. The first diversification at C2 can be performed across multiple boronic acids/amines in parallel format with >95% chemoselectivity, after which the common C4–Cl intermediate can undergo a second round of diversification [2]. The broader supplier base and higher purity specification (97–98%) compared to regioisomeric alternatives (93–95%) reduce the logistical burden of procuring sufficient quantities of consistent-quality starting material for library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-chloro-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.